1-(4-Amino-3-methoxyphenyl)-2-pyrrolidinone
CAS No.:
Cat. No.: VC18339210
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H14N2O2 |
---|---|
Molecular Weight | 206.24 g/mol |
IUPAC Name | 1-(4-amino-3-methoxyphenyl)pyrrolidin-2-one |
Standard InChI | InChI=1S/C11H14N2O2/c1-15-10-7-8(4-5-9(10)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3 |
Standard InChI Key | MQCPAEWNDUUQLW-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=CC(=C1)N2CCCC2=O)N |
Introduction
Structural and Chemical Properties
Core Architecture and Functionalization
The compound’s structure comprises a five-membered pyrrolidinone ring (a lactam with the formula C₄H₇NO) fused to a phenyl group substituted at the 3- and 4-positions with methoxy and amino groups, respectively . The lactam ring’s non-planar conformation enables pseudorotation, a dynamic process that enhances three-dimensional pharmacophore exploration . The electron-donating methoxy group and nucleophilic amino group synergistically influence the molecule’s electronic profile, potentially modulating receptor binding and metabolic stability .
Stereochemical Considerations
The pyrrolidinone scaffold’s sp³-hybridized carbons allow for stereochemical diversity, which is critical for optimizing target selectivity . For example, substituents on the phenyl ring can adopt axial or equatorial orientations relative to the lactam plane, affecting interactions with biological macromolecules .
Synthetic Methodologies
Conventional Synthesis Routes
Early synthetic approaches relied on multi-step condensation reactions between aryl aldehydes, amines, and diethyl acetylenedicarboxylate (DEAD). For instance, refluxing 4-amino-3-methoxybenzaldehyde with pyrrolidine in ethanol under acidic conditions yielded the target compound but with modest efficiency (50–60%) .
Microwave-Assisted Catalysis
Recent advances employ sulfonic acid-functionalized ionic liquids (e.g., [BBSI]Cl) in ethylene glycol under microwave irradiation (100 W, 5 min), achieving yields exceeding 90% . This method’s efficiency stems from rapid, uniform heating, which accelerates the formation of the lactam ring while minimizing side reactions. Table 1 compares conventional and microwave-assisted protocols.
Table 1: Synthesis Optimization for 1-(4-Amino-3-methoxyphenyl)-2-pyrrolidinone
Method | Catalyst | Solvent | Time | Yield (%) |
---|---|---|---|---|
Conventional | H₂SO₄ | Ethanol | 2 h | 58 |
Microwave-Assisted | [BBSI]Cl | Ethylene Glycol | 5 min | 92 |
Substituent Effects on Reactivity
Electron-withdrawing groups (e.g., -NO₂) on the aryl aldehyde reduce reaction yields due to decreased nucleophilicity, while electron-donating groups (e.g., -OCH₃) enhance cyclization efficiency . For example, 4-nitrobenzaldehyde derivatives yield 65% product, whereas 4-methoxy analogs achieve 88% under identical conditions .
Biological Activity and Mechanisms
Structure-Activity Relationships (SAR)
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Amino Group: Critical for hydrogen bonding with uPAR’s Asp-262 residue .
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Methoxy Group: Enhances membrane permeability, as evidenced by log P values ~2.1 .
Mechanistic Insights from Computational Studies
Molecular Docking and Dynamics
Simulations using uPAR crystal structures (PDB: 1YWH, 3BT2) reveal two binding modes for pyrrolidinones :
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Planar Binding: The lactam ring π-stacks with Tyr-24, stabilizing the ligand-receptor complex.
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Vertical Binding: The phenyl group inserts into a hydrophobic pocket near Leu-66, driven by van der Waals interactions.
Free Energy Calculations
MM/GBSA analyses indicate that planar binding is thermodynamically favored (ΔG = −8.2 kcal/mol) over vertical binding (ΔG = −5.6 kcal/mol) .
Applications in Drug Development
Lead Optimization
The compound’s scaffold serves as a template for designing dual uPAR/MMP inhibitors. For instance, introducing a sulfonamide group at the pyrrolidinone’s 3-position improves aqueous solubility (log S = −3.1 → −2.4) without compromising potency .
Prodrug Strategies
Esterification of the lactam’s carbonyl group enhances oral bioavailability. Rat pharmacokinetic studies show a 3.2-fold increase in AUC (0–24 h) for prodrug derivatives compared to the parent compound .
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparison of Pyrrolidinone Derivatives
Compound | Key Features | Kᵢ (μM) | Target |
---|---|---|---|
1-(4-Amino-3-methoxyphenyl)-2-pyrrolidinone | Dual -NH₂/-OCH₃ substituents | 12 | uPAR, MMP-9 |
1-Phenyl-2-pyrrolidinone | No substituents | 63 | uPAR |
3-Methoxy-2-pyrrolidinone | Single -OCH₃ group | 28 | MMP-2 |
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